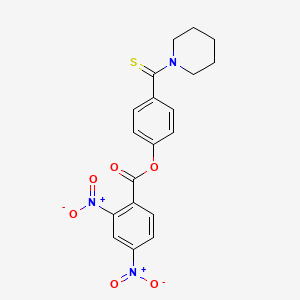![molecular formula C28H29N5O6S B11663770 N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11663770.png)
N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(4-Hidroxi-3-metoxifenil)etilidene]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-YL]sulfánil}acetohidrazida es un complejo compuesto orgánico conocido por sus posibles aplicaciones en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta una estructura única que combina una parte de hidrazida con un anillo de triazol, junto con grupos fenil y metoxifenil, que contribuyen a sus diversas propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-1-(4-Hidroxi-3-metoxifenil)etilidene]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-YL]sulfánil}acetohidrazida normalmente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que implica derivados de hidrazina y aldehídos o cetonas adecuados en condiciones ácidas o básicas.
Unión de los grupos fenil y metoxifenil: Estos grupos se introducen mediante reacciones de sustitución aromática electrófila, a menudo utilizando reactivos como el ácido fenilborónico y el ácido metoxifenilborónico en presencia de catalizadores de paladio.
Formación de la parte de hidrazida: La parte de hidrazida se forma normalmente haciendo reaccionar hidrazina con un precursor de éster o cloruro de acilo.
Reacción de acoplamiento final: El paso final implica acoplar el derivado de triazol con la hidrazida en condiciones suaves, a menudo utilizando agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y DMAP (4-dimetilaminopiridina).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción, así como técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo y metoxilo, utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o a la parte de hidrazida, utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos, facilitadas por reactivos como los halógenos o los nucleófilos (por ejemplo, aminas, tioles).
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, aminas, tioles.
Productos principales
Productos de oxidación: Quinonas, ácidos carboxílicos.
Productos de reducción: Aminas, alcoholes.
Productos de sustitución: Aromáticos halogenados, triazoles sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
Biológicamente, el compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En medicina, el compuesto se está investigando por sus propiedades terapéuticas. Se sabe que su anillo de triazol mejora la biodisponibilidad y la estabilidad de los fármacos, lo que lo convierte en un andamiaje prometedor para el diseño de nuevos productos farmacéuticos.
Industria
Industrialmente, el compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y revestimientos, debido a su estabilidad y grupos funcionales que permiten modificaciones químicas adicionales.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-1-(4-Hidroxi-3-metoxifenil)etilidene]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-YL]sulfánil}acetohidrazida implica su interacción con varios objetivos moleculares. El anillo de triazol puede unirse a enzimas y receptores, modulando su actividad. Los grupos fenil y metoxifenil pueden interactuar con bolsillos hidrófobos en las proteínas, mejorando la afinidad de unión. La parte de hidrazida puede formar enlaces de hidrógeno con macromoléculas biológicas, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-1-(4-Hidroxi-fenil)etilidene]-2-{[4-fenil-5-(3,4-dimetoxifenil)-4H-1,2,4-triazol-3-YL]sulfánil}acetohidrazida
- N’-[(E)-1-(4-Metoxifenil)etilidene]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-YL]sulfánil}acetohidrazida
Singularidad
La singularidad de N’-[(E)-1-(4-Hidroxi-3-metoxifenil)etilidene]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-YL]sulfánil}acetohidrazida radica en su combinación de grupos funcionales, que confieren una amplia gama de reactividad química y actividad biológica. La presencia de grupos hidroxilo y metoxilo en el anillo fenilo, junto con las partes de triazol e hidrazida, lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C28H29N5O6S |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N5O6S/c1-17(18-11-12-21(34)22(13-18)36-2)29-30-25(35)16-40-28-32-31-27(33(28)20-9-7-6-8-10-20)19-14-23(37-3)26(39-5)24(15-19)38-4/h6-15,34H,16H2,1-5H3,(H,30,35)/b29-17+ |
Clave InChI |
JPOSQSJCVYAWRU-STBIYBPSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC(=C(C=C4)O)OC |
SMILES canónico |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC(=C(C=C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663718.png)

![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11663738.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
